molecular formula C16H14ClN3OS B462427 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 592537-85-4

5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B462427
CAS No.: 592537-85-4
M. Wt: 331.8g/mol
InChI Key: PTKJXCYSYXVWSC-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the 1,2,4-triazole class, a scaffold renowned for its diverse pharmacological properties. This specific molecule is a key intermediate and a privileged structure in medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound's structure, featuring chlorophenyl and ethoxyphenyl substituents, is designed to optimize interactions with biological targets. Research indicates that 1,2,4-triazole-3-thiol derivatives exhibit a broad spectrum of biological activities, including antimicrobial , anticonvulsant , and anti-inflammatory effects . Its mechanism of action is often attributed to the ability of the triazole-thiol moiety to chelate metals or interact with enzyme active sites. The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, such as MCC7849 , a modulator investigated for various biochemical pathways. It is extensively used in hit-to-lead optimization campaigns to establish structure-activity relationships (SAR). This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKJXCYSYXVWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heterocyclization in Alkaline Medium

A widely adopted method involves the cyclization of N-substituted thiosemicarbazides under alkaline conditions. This approach, adapted from studies on analogous triazole derivatives, proceeds as follows:

  • Formation of Thiosemicarbazide Intermediate :

    • 4-Chlorophenyl isothiocyanate is reacted with 4-ethoxyphenylhydrazine in ethanol under reflux to yield the corresponding thiosemicarbazide.

    • Reaction Conditions : 6–8 hours at 70–80°C, yielding 75–85% intermediate.

  • Cyclization to Triazole Core :

    • The thiosemicarbazide is treated with aqueous sodium hydroxide (10% w/v) and heated under reflux for 4–6 hours.

    • Mechanism : Intramolecular cyclization eliminates ammonia, forming the 1,2,4-triazole ring.

    • Yield : 60–70% after recrystallization from ethanol.

Key Reaction :

Thiosemicarbazide+NaOHTriazole-3-thiol+NH3\text{Thiosemicarbazide} + \text{NaOH} \rightarrow \text{Triazole-3-thiol} + \text{NH}_3 \uparrow

Optimization via Catalytic Methods

Recent advancements employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency:

  • Catalyzed Cyclization : Reduces reaction time to 2–3 hours with yields up to 85%.

  • Solvent System : Water-ethanol (1:1) minimizes side reactions and improves solubility.

Alternative Synthesis Routes

S-Alkylation of Preformed Triazole Thiols

Modification of existing triazole thiols offers a modular route:

  • Synthesis of 4H-1,2,4-Triazole-3-Thiol :

    • Prepared via cyclization of hydrazine hydrate with potassium dithiocarbazinate.

  • S-Alkylation :

    • The triazole thiol is treated with 4-ethoxyphenylchloride in dimethylformamide (DMF) at 100°C for 12 hours.

    • Yield : 55–65% after column chromatography.

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Reference
CyclizationThiosemicarbazide, NaOHReflux, 6h60–70
Catalyzed CyclizationThiosemicarbazide, TBAB, NaOHReflux, 3h80–85
S-AlkylationTriazole thiol, 4-ethoxyphenylchlorideDMF, 100°C, 12h55–65

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • S–H Stretch : 2550–2600 cm⁻¹ (weak, broad).

    • C=N Stretch : 1600–1650 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 8H).

    • Ethoxy group: δ 1.4 ppm (triplet, CH₃), δ 4.0 ppm (quartet, OCH₂).

Chromatographic Purity

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 3:7).

  • HPLC : >95% purity using C18 column, acetonitrile/water (70:30).

Challenges and Mitigation Strategies

  • Low Yields in S-Alkylation :

    • Attributed to steric hindrance from bulky substituents.

    • Solution : Use polar aprotic solvents (e.g., DMF) and elevated temperatures.

  • Byproduct Formation During Cyclization :

    • Mitigation : Slow addition of NaOH and controlled heating.

Applications and Derivatives

The compound serves as a precursor for bioactive derivatives:

  • Antifungal Agents : Analogues inhibit ergosterol biosynthesis.

  • Anti-Inflammatory Derivatives : S-alkylated variants show COX-2 inhibition .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: The chlorophenyl and ethoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and aromatic substituents play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance enzyme inhibition (e.g., YUC) by increasing electrophilicity at the triazole core .
  • Electron-Donating Groups (OEt, OMe): Improve solubility and membrane permeability, critical for antibacterial applications .
  • Schiff Base Modifications: Introduce planar aromatic systems, enhancing binding to biological targets like kinases or viral proteases .

Biological Activity

5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered significant attention in pharmacological research due to its diverse biological activities. This compound exhibits potential antimicrobial, antifungal, and anticancer properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN3OSC_{17}H_{16}ClN_3OS with a molecular weight of approximately 345.8 g/mol. The compound features a triazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16ClN3OSC_{17}H_{16}ClN_3OS
Molecular Weight345.8 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of triazole derivatives often involves their ability to interact with specific enzymes and receptors. For this compound, the proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in microbial metabolism and cellular signaling pathways.
  • Antimicrobial Action: It has been shown to exhibit activity against various bacterial strains and fungi, likely due to its ability to disrupt cellular processes.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds demonstrate significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table: Antimicrobial Activity Profile

PathogenMIC (μg/mL)
Escherichia coli31.25 - 62.5
Staphylococcus aureus31.25 - 62.5
Pseudomonas aeruginosaNot specified
Candida albicans31.25 - 62.5

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that triazole derivatives can selectively target cancer cells while sparing normal cells. For example, certain synthesized derivatives demonstrated cytotoxicity against melanoma cell lines and other cancer types . The selectivity towards cancer cells indicates a promising therapeutic profile for further development.

Case Studies

  • Synthesis and Evaluation : A study synthesized several S-substituted derivatives of triazole thiols and assessed their biological activities. The results indicated that structural modifications could enhance antimicrobial efficacy without compromising safety .
  • Cytotoxicity Assays : Another research effort involved testing the cytotoxic effects of various triazole compounds on different cancer cell lines using MTT assays. Compounds similar to this compound showed promising results against melanoma and breast cancer cells .

Q & A

Basic: What synthetic routes are recommended for preparing 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example:

  • Route 1 : Reacting 4-nitrobenzohydrazide with an imidoyl chloride derivative (e.g., N-(4-chlorophenyl)benzimidoyl chloride) in a polar solvent like N,N-dimethylacetamide under reflux for 5 hours. Purification involves column chromatography (cyclohexane/ethyl acetate) and slow evaporation crystallization (57% yield) .
  • Route 2 : Optimized S-alkylation strategies for triazole-thiol derivatives, using elemental analysis and LC-MS to confirm intermediates .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:
Key techniques include:

  • ¹H-NMR/LC-MS : To confirm molecular structure and purity .
  • X-ray crystallography : Resolves crystal packing and bond geometry (e.g., dihedral angles between aryl rings) .
  • Elemental analysis : Validates stoichiometry (±0.4% tolerance) .
  • IR spectroscopy : Identifies functional groups like C=S (thiol) and C-N (triazole) stretches .

Advanced: How can computational methods enhance understanding of this compound?

Methodological Answer:

  • DFT calculations : Compare experimental spectroscopic data (e.g., NMR, IR) with theoretical models to validate electronic structure .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock, coupled with ADME analysis for drug-likeness .
  • Pharmacological prediction : Use tools like PASS Online to forecast antimicrobial or antifungal activity based on substituent effects .

Advanced: How to resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Step 1 : Repeat experiments under controlled conditions (e.g., solvent, temperature) to rule out artifacts.
  • Step 2 : Validate computational parameters (e.g., basis sets in DFT) and compare with crystallographic data .
  • Step 3 : Use hybrid methods (e.g., B3LYP/6-311++G**) to improve agreement between observed and calculated spectra .

Advanced: What strategies evaluate the compound’s biological activity?

Methodological Answer:

  • Antimicrobial assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) via disk diffusion, with MIC (minimum inhibitory concentration) determination .
  • Metal complexes : Synthesize Schiff base derivatives with transition metals (e.g., Cu²⁺, Zn²⁺) to enhance bioactivity .
  • Cellular uptake studies : Use fluorescence tagging to monitor intracellular localization .

Advanced: How do structural modifications impact activity?

Methodological Answer:

  • Substituent effects : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
  • Thiol vs. thione : Oxidize the thiol (-SH) to thione (=S) to alter redox activity and stability .
  • Heterocyclic fusion : Incorporate thiophene or pyrazole rings to explore π-π stacking interactions .

Advanced: What challenges arise in crystallographic studies?

Methodological Answer:

  • Crystal growth : Slow evaporation from ethyl acetate over 15 days is required for high-quality single crystals .
  • Hydrogen placement : Use geometric constraints (C–H = 0.93 Å) and isotropic displacement parameters during refinement .
  • Disorder management : Apply restraints for flexible substituents (e.g., ethoxy groups) to reduce model bias .

Advanced: How to predict pharmacological potential using computational tools?

Methodological Answer:

  • PASS Online : Input the SMILES string to predict targets (e.g., antifungal, kinase inhibition) with Pa (probability "to be active") and Pi (inactive) scores .
  • ADMET profiling : Use SwissADME to assess solubility, BBB permeability, and CYP450 interactions .

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